molecular formula C23H15BrN2OS2 B11270577 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11270577
M. Wt: 479.4 g/mol
InChI Key: ZKWVOXRQVANTMZ-UHFFFAOYSA-N
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Description

4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This specific compound features a unique structure with a thiazoloquinazoline core, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making it a green and efficient method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific combination of a thiazoloquinazoline core with benzyl and bromophenyl substituents. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H15BrN2OS2

Molecular Weight

479.4 g/mol

IUPAC Name

4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2

InChI Key

ZKWVOXRQVANTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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